

How to prepare GSK789 stock solutions for experiments

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Compound of Interest

Compound Name: GSK789
Cat. No.: B15571221

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Application Notes and Protocols for GSK789

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK789 is a potent and highly selective, cell-permeable inhibitor of the first bromodomain (BD1) of the Bromo and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3] As epigenetic readers, BET proteins play a crucial role in the regulation of gene transcription, and their inhibition has shown therapeutic potential in oncology and inflammatory diseases.[4] These application notes provide detailed protocols for the preparation of **GSK789** stock solutions and a general methodology for assessing its antiproliferative effects in a cell-based assay.

GSK789: Quantitative Data

Accurate and consistent data is critical for reproducible experimental results. The key quantitative information for **GSK789** is summarized in the table below.

Parameter	Value	Source(s)
Molecular Weight	463.58 g/mol	[2][5]
CAS Number	2540591-06-6	[2]
Solubility	Soluble in DMSO up to 10 mM	[4]
Recommended Cell Assay Concentration	Up to 1 μ M	[4]
Storage (Dry Powder)	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Protect from light.	[5]
Storage (DMSO Stock Solution)	-20°C for up to 6 months; -80°C for up to 1 year.	[4]

Experimental Protocols

Preparation of a 10 mM GSK789 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **GSK789** in dimethyl sulfoxide (DMSO).

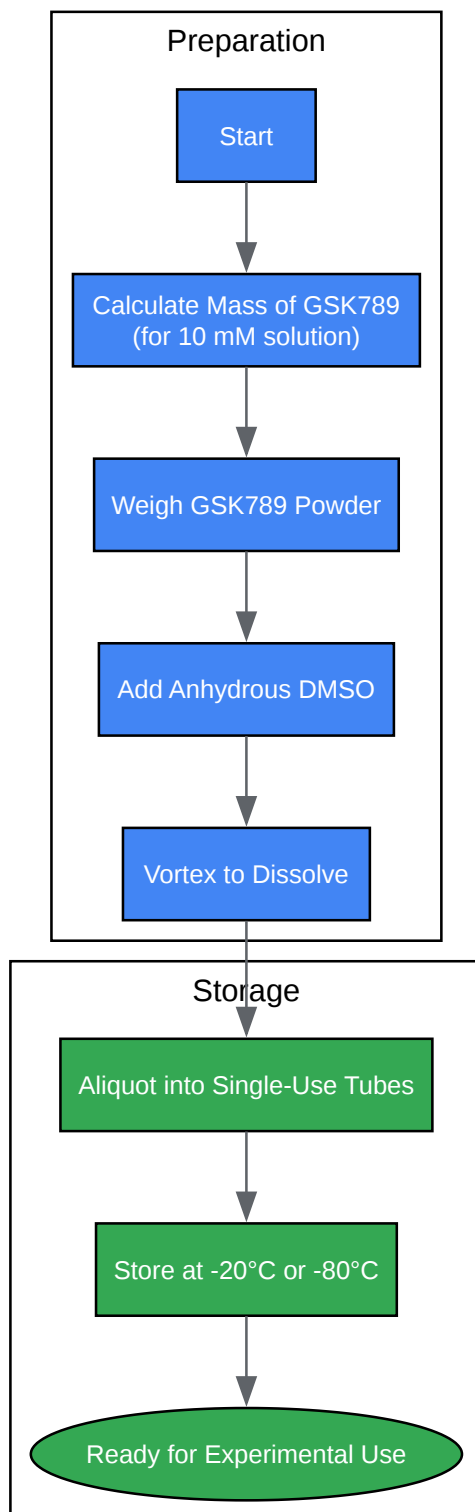
Materials:

- **GSK789** powder (Molecular Weight: 463.58 g/mol)
- Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
- Analytical balance
- Microcentrifuge tubes or amber glass vials
- Pipettes and sterile, filtered pipette tips
- Vortex mixer

Protocol:

- Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle **GSK789** powder in a chemical fume hood.
- Calculation: To prepare a 10 mM stock solution, calculate the required mass of **GSK789** using the following formula: $\text{Mass (mg)} = \text{Desired Concentration (M)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$ For 1 mL of a 10 mM solution: $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 463.58 \text{ g/mol} \times 1000 \text{ mg/g} = 4.64 \text{ mg}$
- Weighing: Carefully weigh out 4.64 mg of **GSK789** powder and transfer it to a sterile microcentrifuge tube or vial. To ensure accuracy, especially when weighing small amounts, it is advisable to weigh a larger mass (e.g., 10 mg) and adjust the volume of DMSO accordingly.
- Dissolution: Add the calculated volume of DMSO to the tube containing the **GSK789** powder. For 4.64 mg, add 1 mL of DMSO.
- Mixing: Vortex the solution thoroughly until the **GSK789** is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
- Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.[4] Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year). It is recommended to test the activity of stocks older than 3-6 months before use.[4]

Workflow for GSK789 Stock Solution Preparation



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Caption: Workflow for preparing a **GSK789** stock solution.

Cell Proliferation Assay (MTT-based)

This protocol outlines a general method to assess the antiproliferative effects of **GSK789** on a cancer cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well flat-bottom cell culture plates
- **GSK789** stock solution (10 mM in DMSO)
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Microplate reader

Protocol:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 μ L of complete medium.
 - Include wells for "no-cell" controls (medium only) to serve as a blank.
 - Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

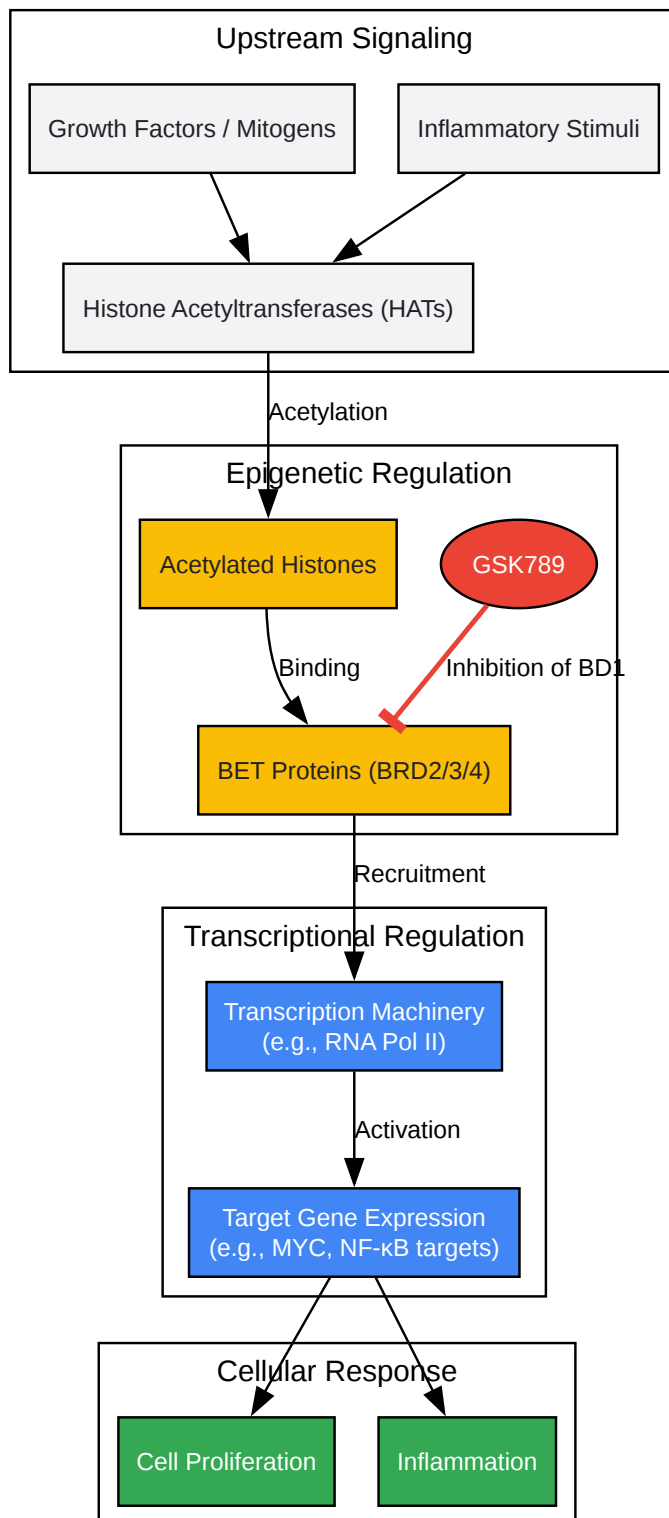
- **GSK789 Treatment:**
 - Prepare serial dilutions of **GSK789** from the 10 mM stock solution in complete cell culture medium. A recommended starting concentration for the highest dose is 1 μ M, followed by serial dilutions.[4]
 - Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically $\leq 0.1\%$).
 - Remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **GSK789** or the vehicle control (medium with the same percentage of DMSO).
 - Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
- **MTT Assay:**
 - After the incubation period, add 10 μ L of the 5 mg/mL MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
 - Carefully remove the medium containing MTT.
 - Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
 - Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to ensure complete dissolution.
- **Data Acquisition:**
 - Measure the absorbance of each well at 570 nm using a microplate reader.
 - Subtract the absorbance of the "no-cell" control wells from all other readings.
- **Data Analysis:**

- Calculate the percentage of cell viability for each **GSK789** concentration relative to the vehicle-treated control cells.
- Plot the percentage of cell viability against the log of the **GSK789** concentration to generate a dose-response curve and determine the IC₅₀ value.

Signaling Pathway

GSK789 selectively inhibits the first bromodomain (BD1) of BET proteins. BET proteins are crucial transcriptional co-activators. They are recruited to acetylated histones at promoter and enhancer regions of genes, where they, in turn, recruit transcriptional machinery, including RNA Polymerase II, to drive the expression of target genes. Inhibition of BET proteins by **GSK789** can disrupt this process, leading to the downregulation of key genes involved in cell proliferation and survival, such as the oncogene MYC. Furthermore, BET inhibitors have been shown to suppress inflammatory pathways, including the NF-κB signaling pathway.

Hypothetical Signaling Pathway Modulated by GSK789



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Caption: **GSK789** inhibits BET proteins, disrupting gene transcription and cellular responses.

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